4-(2-Formylphenyl)-2-methylphenol
Description
4-(2-Formylphenyl)-2-methylphenol is a phenolic compound characterized by a 2-methylphenol core substituted at the 4-position with a 2-formylphenyl group.
Properties
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLEKFQZXSNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683698 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-63-4 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium vs. Copper Catalysts
A comparative study of coupling catalysts reveals critical trade-offs:
| Parameter | Pd(acac)₂/P(tBu)₃ | CuCN/CuI |
|---|---|---|
| Temperature (°C) | 80 | 130–135 |
| Reaction Time (h) | 3 | 16 |
| Yield (%) | 85 | 73 |
| Functional Group Tolerance | High (esters, nitriles) | Moderate (sensitive to -OH) |
Palladium systems excel in speed and yield but require stringent anhydrous conditions. Copper catalysts tolerate moisture but necessitate higher temperatures.
Solvent Effects
DMF emerges as the optimal solvent for both coupling and formylation steps due to its high polarity and ability to stabilize transition metals. Alternatives like THF or toluene reduce yields by 15–20%, likely due to poor reagent solubility.
Purification and Analytical Characterization
Recrystallization Techniques
Purifying 4-(2-Formylphenyl)-2-methylphenol presents challenges due to its polar functional groups. A two-step protocol achieves >99% purity:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 5.25 (s, 1H, -OH), 2.30 (s, 3H, -CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).
Challenges and Limitations
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Regioselectivity in Formylation : Competing para-formylation occurs in 10–15% of cases without directing groups.
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Catalyst Cost : Pd-based systems increase production costs by ~30% compared to Cu.
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Acid Sensitivity : The phenolic -OH group necessitates mild deprotection conditions to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-2-methylphenol.
Reduction: 4-(2-Hydroxymethylphenyl)-2-methylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Formylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of Phenolic Compounds
*Estimates based on substituent contributions:
- log Kow : The formyl group increases polarity compared to alkyl substituents but is less hydrophilic than hydroxyl or thiol groups.
- pKa: The electron-withdrawing formyl group lowers the pKa relative to methyl- or alkoxy-substituted phenols (e.g., BPC, pKa 9.86) .
Structural and Crystallographic Behavior
- Comparison with Alkylated Phenols: Bulky alkyl substituents (e.g., 4-(1-ethyl-1-methylpropyl)-2-methylphenol in ) increase hydrophobicity (log Kow ~5–6) but reduce hydrogen-bonding capacity compared to formyl-substituted derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-(2-formylphenyl)-2-methylphenol, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the biphenyl backbone via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated precursor (e.g., 2-methyl-4-bromophenol). Catalyst systems like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a mixed solvent (THF/H₂O) are commonly used .
- Step 2 : Introduce the formyl group via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C).
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .
Q. How should researchers characterize this compound spectroscopically?
- FT-IR : Look for key bands:
- Aldehyde C=O stretch at ~1680–1700 cm⁻¹.
- Phenolic O-H stretch at ~3200–3400 cm⁻¹.
- NMR :
- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split into multiplets due to substituent effects.
- ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; methyl group at δ 20–25 ppm.
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Analogous cresol derivatives (e.g., 2-methylphenol) cause severe dermal/ocular irritation and systemic toxicity (e.g., hepatorenal damage) .
- Protocols :
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
- Data Collection : Use high-resolution single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL (v.2018+) with the following parameters:
- Validation : Check R1/wR2 values (<5% for high-quality data) and verify geometric parameters (e.g., bond lengths, angles) against similar structures in the Cambridge Structural Database .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Hypothesis Testing :
- Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange broadening.
- Tautomerism : Investigate keto-enol tautomerism via deuterium exchange experiments (D₂O shake).
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify coupling patterns or minor contaminants .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .
Q. What strategies are effective for studying the biological activity of this compound in antimicrobial assays?
- Assay Design :
- MIC Determination : Use broth microdilution (e.g., against S. aureus and E. coli) with serial dilutions (1–256 µg/mL).
- Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) to test oxidative stress-mediated activity.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methyl-substituted derivatives) to correlate substituent effects with potency .
Q. How can researchers address discrepancies in crystallographic and spectroscopic data during structure elucidation?
- Case Study : If XRD indicates planar geometry but NMR suggests steric hindrance:
Q. What advanced methods are suitable for analyzing environmental degradation pathways of this compound?
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via LC-MS to identify byproducts (e.g., quinones or carboxylic acids).
- Microbial Degradation : Use soil microcosms spiked with the compound; track degradation via GC-MS and ¹³C-isotope labeling .
Methodological Notes
- Data Reproducibility : Report reaction yields, chromatographic Rf values, and spectroscopic conditions in detail to enable replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
